molecular formula C13H20N2O3 B4666226 N-(3,5-dimethoxyphenyl)-N'-isobutylurea

N-(3,5-dimethoxyphenyl)-N'-isobutylurea

Cat. No.: B4666226
M. Wt: 252.31 g/mol
InChI Key: PFZJZTUSGUJHQY-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-N'-isobutylurea is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a 3,5-dimethoxyphenyl group linked to an isobutyl group via a urea bridge, places it within a class of molecules known for diverse biological activities. Researchers investigating anticancer agents will find this compound particularly relevant. Structural analogs sharing the 3,5-dimethoxyphenyl motif, such as certain sesquiterpene-aryl derivatives, have demonstrated potent and selective cytotoxicity against breast cancer cell lines (e.g., MCF-7) and have been shown to induce apoptosis through the activation of caspases-3/7 and the inhibition of topoisomerase II . Furthermore, the urea pharmacophore is a recognized privileged structure in drug design. Extensive studies on urea derivatives have revealed their potential as antimicrobial agents, with some compounds exhibiting selective and potent growth inhibition against challenging pathogens like Acinetobacter baumannii . The mechanism of action for such compounds often involves targeted protein inhibition, which can be explored through molecular docking studies. This combination of features makes this compound a versatile scaffold for developing novel therapeutic candidates, especially in oncology and infectious disease research. It is intended for use in in vitro biochemical and cell-based assays to further elucidate its specific molecular targets and mechanisms.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(2-methylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-9(2)8-14-13(16)15-10-5-11(17-3)7-12(6-10)18-4/h5-7,9H,8H2,1-4H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZJZTUSGUJHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of N-(3,5-dimethoxyphenyl)-N'-isobutylurea is its potential as an anticancer agent. Research has indicated that compounds with similar structural characteristics can inhibit specific tyrosine kinases associated with cancer progression. For instance, studies on related urea derivatives have shown promising results in inhibiting fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways that regulate cell proliferation and survival. For example, inhibitors targeting FGFR have demonstrated the ability to induce apoptosis in cancer cells, thus supporting their therapeutic potential .

Analytical Chemistry

Chiral Separation

This compound has been utilized in the development of chiral stationary phases (CSPs) for liquid chromatography. CSPs based on phenylcarbamates, including those derived from 3,5-dimethoxyphenyl groups, have shown exceptional enantioselectivity. This is particularly relevant for the separation of enantiomers in pharmaceutical compounds .

Table 1: Performance of Chiral Stationary Phases Using this compound Derivatives

CSP Type Resolution (α) Analytes Tested
3,5-Dimethoxyphenylcarbamate1.72Ketoprofen, Ibuprofen
Bis-3,5-Dimethylphenylcarbamate2.0Various racemates
Chitin-based CSPs1.5 to 2.0Chiral drugs and intermediates

Neurological Research

Recent studies have explored the effects of this compound on neuronal signaling pathways. The compound has been investigated for its potential neuroprotective effects against oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Experimental Findings

Case Study: Antitumor Activity Assessment

In a controlled study involving bladder cancer xenografts, a related compound demonstrated significant antitumor activity when administered at specific dosages. This suggests that this compound may share similar properties and warrants further investigation into its efficacy as an anticancer agent .

Experimental Findings: Chiral Recognition Performance

Research involving CSPs derived from this compound has shown that varying the substituents on the phenyl ring significantly impacts chiral recognition capabilities. The highest enantioselectivity was observed with specific derivatives under optimized chromatographic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3,5-dimethoxyphenyl)-N'-isobutylurea with structurally or functionally related compounds, including urea derivatives, amides, and sulfonamides, based on substituent groups, physicochemical properties, and applications.

Compound Name Substituents Key Properties Applications References
This compound - N1: 3,5-dimethoxyphenyl
- N2: isobutyl
- High polarity (methoxy groups)
- Moderate lipophilicity (isobutyl)
Potential pharmaceuticals or agrochemicals
Isoproturon - N1: 4-(1-methylethyl)phenyl
- N2: dimethyl
- Hydrophobic (isopropyl group)
- Stable in soil
Herbicide (cereal crops)
Fluometuron - N1: 3-(trifluoromethyl)phenyl
- N2: dimethyl
- High electron-withdrawing capacity (CF3)
- Persistent in aquatic systems
Herbicide (cotton, sugarcane)
Fenuron - N1: phenyl
- N2: dimethyl
- Low polarity
- Rapid soil degradation
Herbicide (non-crop areas)
(E)-N-(3,5-dimethoxyphenyl)-N-(5-oxopent-3-en-1-yl)isobutyramide - 3,5-dimethoxyphenyl
- 5-oxopentenyl chain
- Isobutyramide
- Unsaturated carbonyl group (reactivity)
- Oil-like consistency
Organocatalytic synthesis intermediates
Sulfamoylphenyl derivatives (e.g., 5a–5d) - Sulfamoylphenyl core
- Variable acyl chains (butyryl, pentanoyl, etc.)
- Crystalline solids
- Moderate to high melting points (142–182°C)
Antimicrobial or enzyme inhibitors

Key Structural and Functional Differences:

Substituent Effects on Polarity: The 3,5-dimethoxyphenyl group in the target compound increases polarity compared to non-methoxy-substituted ureas like fenuron or fluometuron. This may enhance solubility in polar solvents (e.g., methanol or DCM) . In contrast, electron-withdrawing groups (e.g., trifluoromethyl in fluometuron) reduce electron density on the aromatic ring, favoring herbicide activity through oxidative stress induction .

Biological Activity: Isobutyl vs. Amide vs. Urea Linkages: Amides like (E)-N-(3,5-dimethoxyphenyl)-N-(5-oxopentenyl)isobutyramide exhibit lower hydrogen-bonding capacity than ureas, affecting enzyme-binding specificity or environmental degradation rates.

Thermal Stability :

  • Urea derivatives generally exhibit higher melting points (e.g., 142–182°C for sulfamoylphenyl compounds ) compared to amides (e.g., the oily consistency of (E)-N-(3,5-dimethoxyphenyl)isobutyramide ), suggesting greater crystalline stability.

Applications: Agrochemicals: Ureas with simple substituents (e.g., isoproturon) are optimized for soil stability and herbicidal activity , while the target compound’s methoxy groups may redirect its utility toward pharmaceuticals (e.g., kinase inhibitors or antimicrobials) . Synthetic Intermediates: The unsaturated amide in serves as a precursor for bicyclic resorcinols via organocatalysis, a role less common for urea derivatives.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 3,5-dimethoxy substitution pattern is critical for π-π stacking or hydrogen bonding in biological targets, as seen in patented diaminoquinoxaline derivatives .
  • Environmental Impact : Unlike fluorinated ureas (e.g., fluometuron), the target compound’s methoxy groups may reduce bioaccumulation risks due to faster hydrolytic degradation .
  • Synthetic Challenges : Urea derivatives require careful control of reaction conditions (e.g., Grubbs catalysts for amides vs. acyl chloride couplings for sulfonamides ).

Q & A

Q. What are the optimal synthetic routes for N-(3,5-dimethoxyphenyl)-N'-isobutylurea, and how can purity be maximized?

The synthesis typically involves a urea-forming reaction between 3,5-dimethoxyaniline and isobutyl isocyanate. Key steps include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of amine to isocyanate ensures excess isocyanate to drive the reaction to completion.
  • Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere minimizes side reactions .
  • Purification : Automated column chromatography (gradient elution with pentane/ether) or recrystallization from ethanol/water mixtures improves purity (>98%). Post-synthesis characterization via 1^1H/13^13C NMR and LC-MS is critical to confirm structure and purity .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR spectroscopy : The 3,5-dimethoxyphenyl group shows characteristic aromatic proton signals as a singlet (δ 6.2–6.5 ppm, integrating for 2H) and methoxy peaks at δ ~3.8 ppm. The isobutyl group’s methyl protons appear as a doublet (δ 0.9–1.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+) at m/z consistent with the molecular formula C13H20N2O3C_{13}H_{20}N_2O_3 (calculated 276.15 g/mol). Fragmentation patterns distinguish urea linkage from thiourea analogs .

Advanced Research Questions

Q. What strategies are effective for analyzing the compound’s biological activity, particularly in cancer-related pathways?

  • Targeted assays : Screen against kinase libraries (e.g., EGFR, VEGFR) due to structural similarity to urea-based kinase inhibitors. Use ATP-competitive binding assays with fluorescence polarization .
  • Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC50_{50} values with controls like sorafenib to assess potency .
  • Mechanistic studies : Employ Western blotting to monitor downstream signaling proteins (e.g., phosphorylated ERK or AKT) after compound treatment .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Substituent modification : Replace the isobutyl group with bulkier alkyl chains (e.g., tert-butyl) to enhance hydrophobic interactions. Alternatively, introduce electron-withdrawing groups (e.g., nitro) to the aryl ring to modulate electronic effects .
  • Bioisosteric replacement : Substitute the urea moiety with thiourea or sulfonamide groups to evaluate changes in binding affinity and metabolic stability .
  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like tyrosine kinases. Validate with MD simulations to assess binding stability .

Q. How should researchers address contradictory data in solubility and bioavailability studies?

  • Solubility enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles using PLGA polymers. Compare logP values experimentally (shake-flask method) vs. computational predictions .
  • Bioavailability optimization : Conduct pharmacokinetic studies in rodent models with oral/intravenous administration. Measure plasma half-life and AUC using LC-MS/MS .
  • Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation. Introduce deuterium at labile positions to prolong half-life .

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions. Monitor via HPLC-DAD/MS to identify degradation peaks .
  • Stability-indicating methods : Validate a reverse-phase HPLC method (C18 column, acetonitrile/water gradient) with resolution >2.0 between parent compound and degradants .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout models : Generate cell lines lacking putative targets (e.g., specific kinases) to confirm on-target effects .
  • Transcriptomic profiling : Perform RNA-seq to identify differentially expressed genes post-treatment. Pathway enrichment analysis (e.g., KEGG) links the compound to specific signaling networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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